molecular formula C23H27N3O3S2 B2590074 N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 851080-77-8

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B2590074
CAS RN: 851080-77-8
M. Wt: 457.61
InChI Key: NDNROURQHTVFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C23H27N3O3S2 and its molecular weight is 457.61. The purity is usually 95%.
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Scientific Research Applications

Sulfonamides and Their Applications

Sulfonamides have been recognized for their broad pharmacological utility, ranging from antibacterial to anticancer activities. A patent review covering the years 2008 to 2012 highlights the significance of the primary sulfonamide moiety in various clinically used drugs, including diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, and cyclooxygenase 2 (COX2) inhibitors. Novel drugs incorporating this group demonstrate significant antitumor activity, underscoring the ongoing need for new sulfonamide compounds with improved selectivity and therapeutic profiles (Carta, Scozzafava, & Supuran, 2012).

Benzothiazoles in Medicinal Chemistry

Benzothiazoles represent another class of compounds with a wide spectrum of biological activities. They form the core structure in many bioactive molecules and natural products. Derivatives of benzothiazoles have been investigated for their antimicrobial, analgesic, anti-inflammatory, antitubercular, antiviral, and antioxidant properties. The molecular structure of potent drugs like Riluzole and Thioflavin T is based on the benzothiazole skeleton, indicating its pivotal role in drug discovery and development (Sumit, Kumar, & Mishra, 2020).

Synthesis and Impurities in Pharmaceutical Development

The novel synthesis methods and identification of pharmaceutical impurities are crucial for the development and safety evaluation of drugs. Research focusing on omeprazole, a proton pump inhibitor, elucidates novel synthesis processes and the identification of impurities during drug formulation. This underscores the importance of understanding the chemical properties and reactions involved in drug development, which directly impacts their efficacy and safety profile (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

properties

IUPAC Name

N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S2/c1-14-10-17(4)21-20(11-14)24-23(30-21)25-22(27)18-5-7-19(8-6-18)31(28,29)26-12-15(2)9-16(3)13-26/h5-8,10-11,15-16H,9,12-13H2,1-4H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDNROURQHTVFCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC(=CC(=C4S3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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